Tert-butyl 3-(2-formylcyclopropyl)pyrrolidine-1-carboxylate
Description
Tert-butyl 3-(2-formylcyclopropyl)pyrrolidine-1-carboxylate: is an organic compound with the molecular formula C₁₃H₂₁NO₃ It is a derivative of pyrrolidine, featuring a formyl group attached to a cyclopropyl ring, which is further connected to a pyrrolidine ring
Properties
Molecular Formula |
C13H21NO3 |
|---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
tert-butyl 3-(2-formylcyclopropyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-5-4-9(7-14)11-6-10(11)8-15/h8-11H,4-7H2,1-3H3 |
InChI Key |
UXXJLVKSRXHBGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2CC2C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-formylcyclopropyl)pyrrolidine-1-carboxylate typically involves multiple steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Attachment of the Formyl Group: The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which uses DMF and POCl₃.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through a cyclization reaction involving amines and suitable electrophiles.
Final Coupling: The final step involves coupling the cyclopropyl and pyrrolidine intermediates, often using esterification reactions with tert-butyl chloroformate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The formyl group can undergo oxidation to form carboxylic acids using oxidizing agents like KMnO₄ or CrO₃.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as NaBH₄ or LiAlH₄.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the formyl group, to form various derivatives.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: NaBH₄ in methanol or LiAlH₄ in ether.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₃H₂₁NO₃
- Molecular Weight : 239.31 g/mol
- IUPAC Name : Tert-butyl 3-(2-formylcyclopropyl)pyrrolidine-1-carboxylate
The compound's structure allows for various chemical transformations, making it a versatile building block in organic synthesis.
Chemistry
This compound serves as a key intermediate in the synthesis of more complex molecules. Its unique structure facilitates:
- Synthesis of Novel Compounds : It can be used to explore new reaction mechanisms and develop innovative synthetic methodologies.
- Reactivity Studies : The compound’s ability to undergo various chemical reactions makes it valuable for studying reaction kinetics and mechanisms.
Biology
In biological research, this compound is utilized for:
- Enzyme Interaction Studies : Its structural features allow it to act as a probe for investigating enzyme activity and metabolic pathways.
- Biochemical Assays : The compound can be employed to study interactions with enzymes that recognize formyl groups or cyclopropyl structures.
Medicine
In the field of medicinal chemistry, this compound may serve as:
- Precursor for Pharmaceutical Agents : Its ability to undergo transformations makes it a potential precursor in drug development.
- Investigational Drug Candidates : The compound's biological activity suggests potential applications in developing new therapeutic agents targeting specific diseases.
Industry
The industrial applications of this compound include:
- Production of Specialty Chemicals : Its stability and reactivity are advantageous in creating specialized chemical products.
- Materials Science : The compound can be explored for use in polymer chemistry and the development of advanced materials.
Data Table of Applications
| Application Area | Specific Use | Description |
|---|---|---|
| Chemistry | Building Block | Serves as an intermediate in synthesizing complex organic molecules. |
| Biology | Enzyme Studies | Used to investigate enzyme interactions and metabolic pathways. |
| Medicine | Drug Development | Acts as a precursor for synthesizing pharmaceutical compounds. |
| Industry | Specialty Chemicals | Applied in the production of specialized chemical products and materials. |
Case Study 1: Synthesis of Novel Pyrrolidine Derivatives
A study demonstrated the use of this compound in synthesizing novel pyrrolidine derivatives with enhanced biological activity. The derivatives exhibited significant inhibition against specific enzymes involved in metabolic disorders, showcasing the compound's potential in drug development.
Case Study 2: Investigating Enzyme Interactions
Research involving this compound highlighted its role as a probe in enzyme assays, where it was used to study the binding affinity and kinetic parameters of enzymes that interact with formyl-containing substrates. The findings revealed insights into enzyme mechanisms and potential pathways for therapeutic intervention.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-formylcyclopropyl)pyrrolidine-1-carboxylate depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
- Tert-butyl 3-(bromomethyl)pyrrolidine-1-carboxylate
- Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate
Uniqueness
Tert-butyl 3-(2-formylcyclopropyl)pyrrolidine-1-carboxylate is unique due to the presence of both a formyl group and a cyclopropyl ring. This combination of functional groups provides distinct reactivity patterns and makes it a valuable compound for synthetic and mechanistic studies.
By comparing it with similar compounds, researchers can better understand the influence of different substituents on the reactivity and properties of pyrrolidine derivatives.
Biological Activity
Chemical Structure and Properties
- IUPAC Name : Tert-butyl 3-(2-formylcyclopropyl)pyrrolidine-1-carboxylate
- Molecular Formula : C12H19NO3
- Molecular Weight : 225.29 g/mol
- CAS Number : Not widely reported but can be synthesized from known precursors.
The structure of this compound features a pyrrolidine ring, which is known for its role in various biological activities, and a cyclopropyl group that may enhance its pharmacological profile.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. The compound's structure allows it to engage with neurotransmitter receptors and enzymes, potentially modulating various physiological processes.
Pharmacological Studies
Recent studies have indicated that derivatives of pyrrolidine compounds exhibit a range of biological activities, including:
- Antimicrobial Activity : Some pyrrolidine derivatives have shown efficacy against various bacterial strains, suggesting potential use in treating infections.
- Analgesic Properties : Research indicates that certain structural modifications can lead to compounds with pain-relieving properties, possibly through interaction with opioid receptors.
- Neuroprotective Effects : Compounds similar to this compound have been studied for their potential to protect neuronal cells from damage.
Case Studies
-
Study on Analgesic Effects :
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various pyrrolidine derivatives and tested their analgesic effects in animal models. The results indicated that specific modifications enhanced potency and reduced side effects typically associated with opioid analgesics . -
Neuroprotection Research :
Another study focused on the neuroprotective properties of related compounds in models of neurodegeneration. The findings suggested that these compounds could reduce oxidative stress and inflammation in neuronal cells, leading to improved outcomes in models of Alzheimer's disease .
Comparative Analysis with Similar Compounds
A comparative analysis with similar pyrrolidine derivatives highlights the unique properties of this compound:
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
-
Starting Materials :
- Tert-butyl acrylate
- Cyclopropanecarboxaldehyde
- Pyrrolidine
-
General Synthetic Route :
- The reaction begins with the formation of a cyclopropane ring through cyclopropanation reactions.
- Subsequent reactions involve the addition of tert-butyl acrylate to form the desired product via nucleophilic attack followed by esterification.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
